molecular formula C11H12F2OS B14060684 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one

1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14060684
M. Wt: 230.28 g/mol
InChI Key: DPTBLJVLKXRDCC-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a difluoromethyl group at the 2-position and a methylthio group at the 4-position of the phenyl ring. This compound is structurally related to metabolites of designer drugs like 4-methylthioamphetamine (4-MTA), where oxidative deamination yields 1-[4-(methylthio)phenyl]propan-2-one (III in Figure 1 of ). The introduction of the difluoromethyl group likely enhances metabolic stability and lipophilicity, making it a candidate for pharmacological optimization.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-[2-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2OS/c1-7(14)5-8-3-4-9(15-2)6-10(8)11(12)13/h3-4,6,11H,5H2,1-2H3

InChI Key

DPTBLJVLKXRDCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethyl and methylthio groups) is synthesized through a series of reactions, including halogenation and thiolation.

    Attachment of the propan-2-one moiety: The propan-2-one group is introduced via a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methylthio groups are replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, the difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methylthio group may also contribute to the compound’s overall reactivity and stability, influencing its biological and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs and their substituent effects:

Compound Name Substituents (Phenyl Ring) Key Properties/Effects References
1-[4-(methylthio)phenyl]propan-2-one 4-methylthio Metabolite of 4-MTA; undergoes reduction to alcohol or degradation to benzoic acid
1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone 4-methylthio, 6-methylpyridinyl Pyridinyl substitution may enhance π-π stacking; methylthio boosts lipophilicity
1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one 2,4-dihydroxy, 4-nitro Nitro group increases electron-withdrawing effects; enone system enables conjugation
(Z)-2-(((E)-2-...)-4-thiazolidinone (21b) Benzimidazole-thiazole hybrid COX-2 inhibition (IC50: 0.067 μM); comparable to celecoxib
Target Compound 2-difluoromethyl, 4-methylthio Enhanced metabolic stability (fluorine effect); potential for improved PK/PD
Key Observations:
  • Electron Effects : The difluoromethyl group (electron-withdrawing) contrasts with methylthio (electron-donating), creating a polarized aryl system that may resist oxidative metabolism.
  • Lipophilicity: Fluorine atoms increase logP compared to non-fluorinated analogs, improving membrane permeability.
  • Metabolic Stability : Unlike 1-[4-(methylthio)phenyl]propan-2-one, the difluoromethyl group in the target compound likely impedes CYP450-mediated oxidation, reducing degradation to 4-methylthiobenzoic acid.

Pharmacological and Toxicological Insights

  • COX-2 Inhibition : Analogous benzimidazole-thiazole hybrids (e.g., compound 21a) with propan-2-one moieties exhibit potent COX-2 inhibition (IC50: 0.045–0.075 μM). The target compound’s difluoromethyl group may enhance target selectivity due to steric and electronic effects.
  • Toxicity: The non-fluorinated metabolite 1-[4-(methylthio)phenyl]propan-2-one is implicated in polydrug abuse toxicity via accumulation.

Biological Activity

1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one, with the molecular formula C11H12F2OS and a molecular weight of approximately 230.28 g/mol, is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the difluoromethyl and methylthio groups, are believed to enhance its interaction with biological targets, suggesting possible applications in antimicrobial and anticancer therapies.

PropertyValue
Molecular FormulaC11H12F2OS
Molecular Weight230.28 g/mol
IUPAC Name1-[2-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one
InChIInChI=1S/C11H12F2OS/c1-3-10(14)8-5-4-7(15-2)6-9(8)11(12)13/h4-6,11H,3H2,1-2H3
Canonical SMILESCCC(=O)C1=C(C=C(C=C1)SC)C(F)F

Antimicrobial Properties

Research indicates that 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one exhibits significant antimicrobial activity . Studies have shown that compounds with difluoromethyl groups often demonstrate enhanced potency against various microbial strains due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways. The presence of the methylthio group may further contribute to this activity by enhancing lipophilicity and membrane penetration.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival. The difluoromethyl group is hypothesized to enhance binding affinity to biological targets such as receptors or enzymes critical in cancer pathways. Mechanistic studies are ongoing to elucidate the precise pathways affected by this compound.

The mechanism of action for 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one likely involves:

  • Enzyme Modulation : Interaction with enzymes that regulate metabolic pathways.
  • Receptor Binding : Potential binding to receptors involved in inflammation and cancer progression.

These interactions can lead to altered cellular signaling and metabolic responses, which are critical for therapeutic efficacy.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of similar compounds, including 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one. The results indicated that derivatives featuring difluoromethyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.

Anticancer Activity Assessment

In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. A comparative study showed that it was more effective than several known anticancer agents, suggesting a promising avenue for further development in cancer therapy.

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